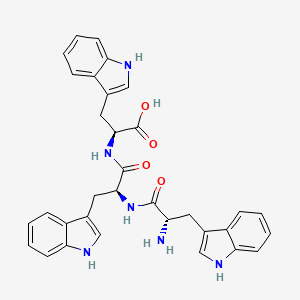
4-羧基-1-(哌嗪-1-基)喹啉盐酸盐
描述
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
4-羧基-1-(哌嗪-1-基)喹啉盐酸盐: 由于其结构与多种生物活性化合物相似,因此在药理学研究中得到应用。 它可作为合成潜在治疗剂的中心支架,特别是在针对中枢神经系统疾病和癌症的药物开发中 . 其哌嗪部分是具有重要药理活性的分子中的常见特征,使其成为药物发现工作中的一种有价值的化合物 .
生物化学
在生物化学中,该化合物用于研究蛋白质组学研究中的蛋白质-配体相互作用。 它具有与蛋白质和酶结合的能力,使其成为理解生化途径和识别新药潜在靶点的重要工具 .
药物化学
4-羧基-1-(哌嗪-1-基)喹啉盐酸盐: 在药物化学中起着至关重要的作用。它通常用作构建具有潜在药理特性的复杂分子的基石。 其多功能性允许创建各种衍生物,这些衍生物可以被筛选出各种生物活性 .
药物发现
该化合物是药物发现过程中的重要组成部分。它经常用于合成化合物库,这些化合物库被测试其治疗效果。 其结构特征有利于高通量筛选,有助于快速识别有希望的候选药物 .
化学合成
在化学合成领域,4-羧基-1-(哌嗪-1-基)喹啉盐酸盐 是一种有价值的中间体。 它用于构建复杂的化学结构,作为合成各种有机化合物的关键前体 .
分析化学
在分析方面,该化合物可以用作色谱分析和质谱分析中的标准物质或参考物质。 其明确的结构和性质允许在分析研究中进行准确的校准和方法开发 .
分子生物学
在分子生物学中,该化合物在分子相互作用的研究和分子探针的开发中得到应用。 它可以用于研究疾病的分子机制,并设计可以调节生物过程的分子 .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the targets for this compound as well .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound may interact with its targets, leading to changes in their function.
Result of Action
Similar compounds have been shown to have certain inhibitory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride .
生化分析
Biochemical Properties
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of efflux pumps, which can alter the intracellular concentration of various substances . This, in turn, can affect cellular processes such as drug resistance and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with efflux pumps like Mrp4 is a key example of its molecular mechanism . By binding to these pumps, it can modulate their activity and influence the cellular response to drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research settings.
Metabolic Pathways
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of the compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
属性
IUPAC Name |
2-piperazin-1-ylquinoline-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRWYXZNHPYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-92-6 | |
| Record name | 4-Quinolinecarboxylic acid, 2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


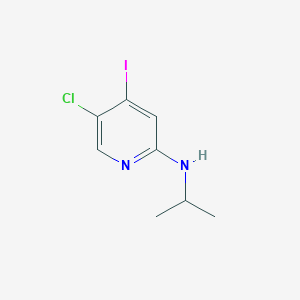



![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)
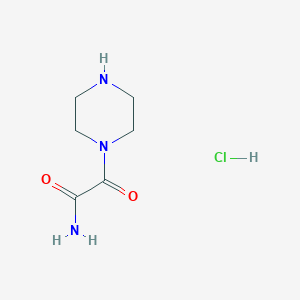
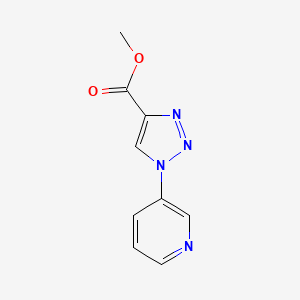

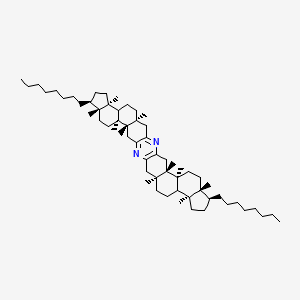

![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
